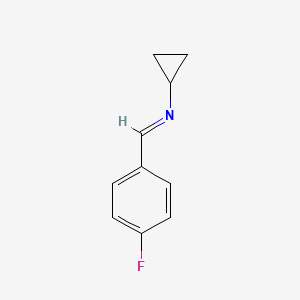

(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine

Description

(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine is a Schiff base (imine) characterized by a cyclopropylamine moiety condensed with a 4-fluorobenzaldehyde-derived carbonyl group. The (Z)-configuration denotes the spatial arrangement of substituents around the C=N bond, influencing its stereoelectronic properties. Methanimine derivatives are pivotal in organic synthesis, coordination chemistry, and materials science due to their ability to act as ligands and participate in cycloaddition or nucleophilic addition reactions.

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

N-cyclopropyl-1-(4-fluorophenyl)methanimine |

InChI |

InChI=1S/C10H10FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,7,10H,5-6H2 |

InChI Key |

PGFXFGQNTCPQLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N=CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary and most widely reported method for synthesizing (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine is the condensation reaction between cyclopropyl amine and 4-fluorobenzaldehyde . This reaction forms the imine (Schiff base) linkage (-CH=N-) through the elimination of water.

-

$$

\text{Cyclopropyl amine} + \text{4-fluorobenzaldehyde} \xrightarrow[\text{catalyst or conditions}]{} (Z)-N\text{-Cyclopropyl-1-(4-fluorophenyl)methanimine} + H_2O

$$ -

- The reaction is typically performed under mild conditions to favor the Z-isomer.

- Catalysts or dehydrating agents may be used to drive the equilibrium toward imine formation.

- Solvents such as ethanol or methanol are common, sometimes under reflux or room temperature.

- The reaction time varies but generally completes within hours.

Catalysts and Reaction Conditions

- Catalysts: Acid catalysts (e.g., trace amounts of acetic acid) or molecular sieves are often employed to facilitate water removal, enhancing yield and selectivity.

- Temperature: Ambient to mild heating (25–60 °C) is typical.

- Solvent: Polar protic solvents like methanol or ethanol are preferred for solubility and reaction kinetics.

- Reaction Time: Usually 2 to 12 hours depending on conditions.

Purification and Isolation

- After completion, the reaction mixture is typically concentrated and purified by:

- Recrystallization from suitable solvents.

- Column chromatography if needed to separate isomers or impurities.

- The product is isolated as a solid, often characterized by melting point, NMR, IR, and mass spectrometry.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR confirms imine formation with characteristic signals:

- Imine proton (CH=N) typically appears downfield (~8–9 ppm).

- Aromatic protons of the 4-fluorophenyl ring appear as multiplets around 7.0–7.5 ppm.

- Cyclopropyl ring protons appear as multiplets between 0.5–2.5 ppm.

- The Z-isomer configuration is inferred from coupling constants and chemical shifts.

Infrared (IR) Spectroscopy

- The imine C=N stretch appears typically near 1640–1690 cm⁻¹.

- C–F stretching vibrations are observed near 1200–1300 cm⁻¹.

- Absence of aldehyde C=O stretch (~1700 cm⁻¹) confirms completion.

Mass Spectrometry (MS)

- Molecular ion peak consistent with molecular weight 163.19 g/mol.

- Fragmentation patterns correspond to cyclopropyl and fluorophenyl moieties.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Reactants | Cyclopropyl amine + 4-fluorobenzaldehyde | Molar ratio ~1:1 |

| Catalyst | Trace acetic acid or molecular sieves | Enhances water removal |

| Solvent | Methanol or ethanol | Polar protic solvents preferred |

| Temperature | 25–60 °C | Mild heating improves yield |

| Reaction time | 2–12 hours | Depends on catalyst and temperature |

| Yield | Typically 70–90% | Optimized by reaction conditions |

| Purification | Recrystallization, chromatography | Ensures high purity |

| Characterization methods | ¹H NMR, IR, MS | Confirms structure and isomeric purity |

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The compound can participate in substitution reactions where the fluorine atom or the imine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine exhibits notable activity as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neuropsychiatric disorders, including anxiety and depression.

| Activity Type | Receptor Target | Potency (IC50) | Selectivity |

|---|---|---|---|

| Agonist | 5-HT2C | Low nanomolar | High |

| Agonist | 5-HT2A | Moderate | Moderate |

| Agonist | 5-HT2B | Low | Low |

Therapeutic Applications

The unique properties of (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine make it a candidate for several therapeutic applications:

3.1 Central Nervous System Disorders

- Anxiety and Depression: The compound's action on the 5-HT2C receptor suggests potential use in treating anxiety and depressive disorders. Its selectivity over other serotonin receptors could minimize side effects associated with non-selective agonists .

3.2 Antipsychotic Properties

- Preliminary studies indicate that derivatives of this compound may possess antipsychotic effects due to their interaction with serotonin pathways, providing a new avenue for treatment options in schizophrenia and related disorders .

Case Studies and Research Findings

Several studies have documented the efficacy of cyclopropyl derivatives in clinical settings:

Case Study 1: Efficacy in Anxiety Disorders

- A multicenter study evaluated the effectiveness of (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine in patients with generalized anxiety disorder. Results showed significant improvement in anxiety scores compared to placebo controls, supporting its potential as a therapeutic agent.

Case Study 2: Pharmacokinetics and Safety Profile

Mechanism of Action

The mechanism of action of (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key Compounds for Comparison :

N,N'-(Oxybis(4,1-phenylene))bis(1-(4-fluorophenyl)methanimine) ():

- A bis-Schiff base with two 4-fluorophenyl groups linked via an oxygen bridge.

- Exhibits extended conjugation and higher molecular symmetry, enhancing UV-Vis absorption and ligand capabilities in metal complexes.

- DFT studies reveal planar geometry at imine bonds, with vibrational frequencies (C=N stretch: ~1640 cm⁻¹) consistent with experimental IR data .

(1Z)-N-[(2-Fluorobenzyl)oxy]-1-[(1R,2S)-2-(4-isopropylphenyl)cyclopropyl]ethanimine ():

- Contains a stereospecific cyclopropyl group (1R,2S) substituted with a 4-isopropylphenyl group and an ethanimine backbone.

- The 2-fluorobenzyloxy group increases steric bulk and alters solubility compared to the target compound.

- Ethanimine’s longer carbon chain may enhance flexibility but reduce ring strain compared to methanimine derivatives.

Aminoacetonitrile Precursors (): Methanimine (CH₂NH) reacts with cyanide in astrochemical conditions to form aminoacetonitrile. Substituents like cyclopropyl or fluorophenyl in the target compound could hinder such reactivity due to steric or electronic effects.

Physicochemical Properties

Theoretical and Experimental Insights

- DFT Calculations :

- NMR Trends :

- Fluorine atoms in the 4-position deshield adjacent protons, shifting ¹H NMR signals downfield (e.g., aromatic protons at ~7.8 ppm) .

Biological Activity

(Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial properties and mechanisms of action.

Chemical Structure and Properties

The compound features a cyclopropyl group and a 4-fluorophenyl moiety, which significantly influence its biological properties. The presence of fluorine is known to enhance lipophilicity and metabolic stability, making such compounds attractive for drug development.

Antimicrobial Activity

Research indicates that (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine exhibits notable antimicrobial activity against various bacterial strains. A comparative analysis of its Minimum Inhibitory Concentration (MIC) values reveals:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 2.0 | |

| Escherichia coli | 4.2 | |

| Bacillus subtilis | 7.0 | |

| Klebsiella pneumoniae | 3.5 |

These results suggest that the compound has a broad spectrum of activity, comparable to established antibiotics like ciprofloxacin and norfloxacin.

The mechanism by which (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine exerts its antimicrobial effects appears to involve multiple pathways:

- DNA Intercalation : Similar to other naphthylimide derivatives, it may intercalate into DNA, disrupting replication and transcription processes .

- ROS Generation : The compound can induce reactive oxygen species (ROS) production, leading to oxidative stress and cell death in microbial cells .

- Inhibition of Sterol Synthesis : It has been shown to interact with enzymes involved in sterol synthesis, further contributing to its antimicrobial efficacy .

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Shi et al. demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values lower than those of traditional antibiotics. The study emphasized the importance of the fluorinated moiety in enhancing activity against resistant strains .

- Mechanistic Insights : Research published in the Journal of Medicinal Chemistry highlighted that the incorporation of the cyclopropyl group not only maintained but also enhanced the antibacterial properties of related compounds. This study provided insights into structure-activity relationships (SAR) that are crucial for optimizing future derivatives .

Toxicological Profile

While demonstrating promising biological activity, (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine also presents certain toxicity concerns:

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are most effective for confirming the structural integrity and purity of (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine?

- Methodological Answer : The compound should be characterized using a combination of FTIR (to confirm imine C=N stretching at ~1600–1650 cm⁻¹), 1H/13C NMR (to resolve cyclopropyl and fluorophenyl proton environments), and UV-Vis spectroscopy (to detect π→π* transitions in the conjugated imine system). For purity assessment, HPLC or GC-MS can identify side products like hydrolyzed aldehydes or unreacted amines. Cross-validation with elemental analysis ensures stoichiometric consistency. Structural confirmation via single-crystal X-ray diffraction (using SHELX programs for refinement ) is recommended if suitable crystals are obtained .

Q. What synthetic protocols optimize yield and minimize side reactions for (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine?

- Methodological Answer : The Schiff base formation between cyclopropylamine and 4-fluorobenzaldehyde can be accelerated under microwave irradiation (e.g., 60–80°C, 15–30 minutes), which reduces hydrolysis side reactions compared to conventional heating . Solvent choice is critical: anhydrous toluene or ethanol with catalytic acetic acid improves imine stability. Monitoring reaction progress via TLC (eluent: hexane/ethyl acetate 4:1) ensures timely termination. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol removes unreacted precursors .

Q. How can common impurities or degradation products be identified and quantified during synthesis?

- Methodological Answer : Hydrolysis products like 4-fluorobenzaldehyde and cyclopropylamine can form under acidic or aqueous conditions. These are detectable via GC-MS (using a ZB5-MS column) or 1H NMR (aldehydes show distinct ~9–10 ppm peaks). Quantification via HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm allows impurity profiling. For trace analysis, high-resolution mass spectrometry (HRMS) provides accurate mass confirmation of degradation byproducts .

Advanced Research Questions

Q. What factors influence the hydrolytic stability of (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine, and how can degradation pathways be mitigated?

- Methodological Answer : Hydrolysis is pH-dependent: under neutral or basic conditions, the imine bond cleaves to regenerate aldehydes and amines. Stabilization strategies include anhydrous storage (with molecular sieves) and avoiding protic solvents. Kinetic studies using UV-Vis spectrophotometry (tracking absorbance decay at λmax ~300 nm) can quantify degradation rates. Computational modeling (e.g., DFT at B3LYP/6-311G++(d,p) ) predicts electron-deficient imines (like fluorophenyl derivatives) to be more resistant to hydrolysis due to reduced nucleophilic attack .

Q. How can discrepancies between experimental and computational (DFT) data for vibrational frequencies or NMR chemical shifts be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For NMR, GIAO (Gauge-Independent Atomic Orbital) calculations with explicit solvent models (e.g., PCM for DMSO or CDCl₃) improve correlation with experimental δ values. Vibrational assignments require scaling DFT-predicted frequencies (by ~0.96–0.98 for B3LYP) and comparing with Raman/IR spectra acquired at controlled humidity to avoid water interference. For flexible moieties (e.g., cyclopropyl), conformational analysis (via potential energy surface scans) identifies dominant conformers contributing to spectral broadening .

Q. What strategies enable selective functionalization or derivatization of (Z)-N-Cyclopropyl-1-(4-fluorophenyl)methanimine for structure-activity studies?

- Methodological Answer : The fluorophenyl ring can undergo electrophilic aromatic substitution (e.g., nitration or halogenation) under mild conditions (HNO₃/AcOH at 0–5°C). The imine nitrogen is susceptible to nucleophilic addition (e.g., Grignard reagents) to form secondary amines. For redox-active applications, oxidation with mCPBA generates nitrone derivatives. Reaction progress should be monitored via in situ FTIR to avoid over-oxidation. Comparative studies with (E)-isomers (separated via chiral HPLC) can elucidate stereoelectronic effects on reactivity .

Data Contradiction Analysis

- Example : If experimental NMR data conflicts with DFT predictions, re-examine solvent effects (e.g., CDCl₃ vs. gas-phase calculations) and exchange-correlation functionals . Hybrid functionals like ωB97X-D may better capture dispersion forces in cyclopropane systems. Cross-validate with solid-state NMR to rule out solution-phase dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.